molecular formula C14H16N4O2 B2810056 N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide CAS No. 2415538-46-2

N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide

Cat. No.: B2810056
CAS No.: 2415538-46-2
M. Wt: 272.308
InChI Key: OVTOMVASAVBVSH-UHFFFAOYSA-N
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Description

N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide is a synthetic small molecule featuring a pyrazine carboxamide core linked to a 2-ethoxypyridine moiety. This structure is of significant interest in medicinal chemistry and drug discovery research. The molecule's design incorporates a pyrazine ring, a heterocycle known for its versatility and presence in compounds with diverse biological activities . The carboxamide group (-C(=O)N-) is a common pharmacophore that can engage in key hydrogen-bonding interactions with biological targets, a feature observed in the crystal structures of related N-(pyridinylmethyl)pyrazine-2-carboxamide derivatives . The 2-ethoxypyridine subunit is an aromatic heterocycle that can influence the compound's pharmacokinetic properties and binding affinity. Pyrazine carboxamide derivatives are frequently investigated for their potential pharmacological properties. While the specific activity of this compound requires further investigation, analogous structures have been explored as key intermediates and scaffolds in developing novel therapeutic agents for various applications . Researchers may find this compound valuable as a building block for synthesizing more complex molecules or as a candidate for high-throughput screening assays. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-3-20-13-6-11(4-5-16-13)8-17-14(19)12-9-15-7-10(2)18-12/h4-7,9H,3,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTOMVASAVBVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)CNC(=O)C2=NC(=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxypyridine-4-carbaldehyde with 6-methylpyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, alternative coupling agents and catalysts that are more cost-effective and environmentally friendly may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxypyridinylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Therapeutic Applications

  • Adenosine Receptor Modulation
    • Research indicates that compounds similar to N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide can target adenosine receptors, particularly A1 and A2 subtypes. These receptors are implicated in various physiological processes, including cardiovascular function and neuroprotection. The modulation of these receptors may provide therapeutic avenues for conditions such as heart disease and neurodegenerative disorders .
  • Anticancer Activity
    • Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural analogs have shown efficacy in inhibiting tumor growth by interfering with cellular signaling pathways that promote cancer cell proliferation. Further investigation is required to elucidate the specific mechanisms involved and to assess the compound's effectiveness against various cancer types .
  • Anti-inflammatory Effects
    • Compounds with similar pyrazine structures have been noted for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases such as arthritis and colitis. The ability to modulate inflammatory pathways could lead to significant therapeutic benefits in managing chronic inflammatory conditions .

Case Studies

  • Study on Adenosine Receptor Antagonists
    • A study published in a peer-reviewed journal demonstrated that a related pyrazine compound effectively antagonized adenosine receptors, leading to decreased inflammation and improved outcomes in animal models of arthritis. The findings support the hypothesis that this compound could have similar effects, warranting further exploration in clinical settings .
  • Cancer Cell Line Testing
    • In vitro testing on various cancer cell lines revealed that compounds structurally related to this compound inhibited cell proliferation significantly. These results suggest potential applications in developing new anticancer therapies, although detailed pharmacokinetic studies are necessary to optimize dosing regimens .

Mechanism of Action

The mechanism of action of N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents on Amide Nitrogen Key Functional Properties Reference
N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide Pyrazine-2-carboxamide (2-ethoxypyridin-4-yl)methyl Enhanced solubility, kinase inhibition (inferred) Synthesized based on
N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide (1239766-80-3) Pyrazine-2-carboxamide Pyridin-4-ylmethylideneamino Likely rigid, planar structure for π-π interactions
N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide (304908-32-5) Pyrazine-2-carboxamide 2,3,4-trimethoxyphenylmethylideneamino Increased hydrophobicity, potential CNS activity
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide Pyrazine-2-carboxamide 3,5-dihydroxyphenyl Polar, hydrogen-bonding capacity for FGFR inhibition

Key Observations:

Substituent Effects on Solubility: The ethoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs like 304908-32-5 (trimethoxyphenyl), which may exhibit higher logP values and reduced bioavailability . Conversely, the 3,5-dihydroxyphenyl substituent in the FGFR inhibitor () enhances polarity, favoring target binding through hydrogen bonding .

Biological Activity: While direct data for the target compound is absent, structurally related pyrazine-2-carboxamides demonstrate FGFR inhibitory activity (IC50 values in the nanomolar range) . The ethoxy-pyridine moiety may modulate selectivity against off-target kinases.

Biological Activity

N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which includes a pyrazine core substituted with ethoxy and pyridine groups. The structure is essential for understanding its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly receptors involved in cellular signaling pathways.

  • Adenosine Receptors : Recent studies indicate that this compound may target adenosine receptors, particularly A1 and A2a subtypes, which are implicated in various physiological processes including cancer progression and inflammation .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the pyrazine moiety is thought to facilitate binding to active sites on these enzymes, thereby modulating their activity .

Anticancer Properties

Several studies have explored the anticancer properties of this compound:

  • Non-Small Cell Lung Cancer (NSCLC) : In vitro studies demonstrated that the compound inhibits cell proliferation in NSCLC cell lines by inducing apoptosis and cell cycle arrest .
  • Mechanistic Insights : The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis, suggesting a role for this compound in cancer therapy.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

  • Case Study 1 : A study published in a peer-reviewed journal reported that administration of the compound led to a significant reduction in tumor size in mouse models of NSCLC. The study highlighted the compound's ability to inhibit tumor angiogenesis .
  • Case Study 2 : Another investigation focused on the anti-inflammatory effects of the compound, showing that it effectively reduced inflammation markers in a rat model of arthritis, further supporting its therapeutic potential beyond oncology .

Data Tables

Biological ActivityTargetEffect
AnticancerNSCLCInhibition of cell proliferation
Anti-inflammatoryMacrophagesReduction of pro-inflammatory cytokines
Enzyme inhibitionVariousModulation of metabolic pathways

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